methyl 2-[7-ethyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate
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Description
The compound "methyl 2-[7-ethyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate" is a chemically complex molecule that appears to be related to purine derivatives. Purines are a class of molecules that are integral to many biological processes, including the structure of DNA and RNA, and are also involved in signaling pathways and energy metabolism.
Synthesis Analysis
The synthesis of related purine compounds has been described in the literature. For instance, a method for synthesizing 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones involves acetylation, treatment with triethylamine and formamide, followed by refluxation with urea and sodium ethoxide to yield the target compound . Another synthesis approach for purine derivatives is reported where 6-halopurine derivatives react with ethyl acetoacetate to yield various functionalized purine compounds without the need for a metal catalyst .
Molecular Structure Analysis
The molecular structure of purine derivatives can be complex, and their analysis often requires advanced techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-VIS), and nuclear magnetic resonance (NMR) . These techniques provide detailed information about the local and global chemical activities, molecular and chemical properties, and can reveal the electrophilic and nucleophilic nature of the compounds.
Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions. For example, diazo derivatives of sugars can be converted into pyrazole derivatives through cycloaddition reactions . Similarly, the compound "methyl (5-oxopyrazol-3-yl)acetate" can be added to methylthiocyanate to form a heterocyclic N,S-ketene acetal, which can then be used as a synthon in the synthesis of new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives can be influenced by their molecular structure. For instance, the crystal structure of a related compound, "methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate," is stabilized by intra- and intermolecular hydrogen bonding, which can affect its solubility and reactivity . Theoretical calculations, such as those performed using density functional theory (DFT), can predict properties like dipole moments, polarizability, and hyperpolarizability, which are important for understanding the non-linear optical behaviors of these compounds .
Scientific Research Applications
Antioxidant and Anti-Inflammatory Properties
- A study focused on the synthesis of derivatives of 1,3-dimethylxanthine with pyrazole at position 8, including compounds related to the chemical structure . These compounds demonstrated notable antioxidant and anti-inflammatory properties, suggesting their potential application in related therapeutic areas (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).
A2B Adenosine Receptor Antagonism
- MRE 2029-F20, a compound closely related to the specified chemical, has been identified as a selective antagonist ligand for A2B adenosine receptors. This suggests potential applications in pharmacological characterization and modulation of these receptors (Baraldi et al., 2004).
Antimicrobial Activity
- Research on compounds structurally similar to the chemical has indicated their potential as antimicrobial agents. Such compounds have been tested against common pathogenic bacteria, showing promising results in inhibiting bacterial growth (Asif, Alghamdi, Alshehri Mm, & Kamal, 2021).
Synthetic and Pharmacological Studies
- The chemical's structural class has been the focus of extensive synthetic and pharmacological studies, highlighting the significance of these compounds in medicinal chemistry and pharmaceutical research (Abdelhamid & Afifi, 2010).
Antagonist Properties in Human A2B Adenosine Receptors
- Studies have identified a series of compounds, closely related to the specified chemical, as potent antagonists of A2B adenosine receptors. These findings could be crucial in the development of new therapeutic agents targeting these receptors (Tabrizi et al., 2008).
properties
IUPAC Name |
methyl 2-[7-ethyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O4/c1-7-21-13-14(18-16(21)23-11(4)9(2)10(3)19-23)20(5)17(26)22(15(13)25)8-12(24)27-6/h7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFAKPAZDOMUSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)N(C2=O)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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